molecular formula C13H13N3OS B2810109 (2E)-3-(dimethylamino)-1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one CAS No. 1211960-17-6

(2E)-3-(dimethylamino)-1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one

Cat. No.: B2810109
CAS No.: 1211960-17-6
M. Wt: 259.33
InChI Key: LWXJJGZRDIABBS-VMPITWQZSA-N
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Description

(2E)-3-(dimethylamino)-1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one is a synthetic organic compound that features a unique combination of functional groups, including a dimethylamino group, a pyridinyl group, and a thiazolyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with 2-aminothiazole in the presence of a base, followed by the addition of dimethylamine and an appropriate catalyst to form the desired product. The reaction conditions may include controlled temperature, solvent selection, and reaction time to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(dimethylamino)-1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or pyridinyl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or sulfoxides.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(2E)-3-(dimethylamino)-1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(dimethylamino)-1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and development.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(2-pyridin-4-yl-1,3-thiazol-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-16(2)8-5-11(17)12-9-15-13(18-12)10-3-6-14-7-4-10/h3-9H,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXJJGZRDIABBS-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CN=C(S1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CN=C(S1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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